molecular formula C11H10ClI B2584552 1-(2-Chlorophenyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2287342-87-2

1-(2-Chlorophenyl)-3-iodobicyclo[1.1.1]pentane

Cat. No.: B2584552
CAS No.: 2287342-87-2
M. Wt: 304.56
InChI Key: JWOCLRXBGCBDPG-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-iodobicyclo[1.1.1]pentane is a compound that belongs to the bicyclo[1.1.1]pentane family. Bicyclo[1.1.1]pentane derivatives are known for their unique three-dimensional structure, which imparts distinct physicochemical properties.

Chemical Reactions Analysis

1-(2-Chlorophenyl)-3-iodobicyclo[1.1.1]pentane undergoes various types of chemical reactions, including:

Common reagents used in these reactions include halogenated compounds, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Mechanism of Action

The mechanism by which 1-(2-Chlorophenyl)-3-iodobicyclo[1.1.1]pentane exerts its effects is primarily related to its ability to act as a bioisostere. The bicyclo[1.1.1]pentane core can mimic the geometry and electronic properties of phenyl rings, allowing it to interact with biological targets in a similar manner . This interaction can modulate the activity of enzymes, receptors, and other molecular targets, leading to various biological effects.

Comparison with Similar Compounds

1-(2-Chlorophenyl)-3-iodobicyclo[1.1.1]pentane can be compared with other bicyclo[1.1.1]pentane derivatives, such as:

The uniqueness of 1-(2-Chlorophenyl)-3-iodobicyclo[11

Properties

IUPAC Name

1-(2-chlorophenyl)-3-iodobicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClI/c12-9-4-2-1-3-8(9)10-5-11(13,6-10)7-10/h1-4H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWOCLRXBGCBDPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)I)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClI
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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